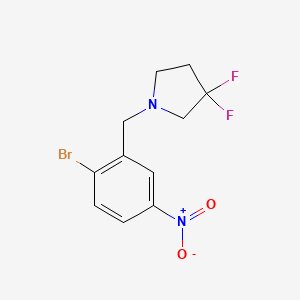

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine

Description

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative featuring a 2-bromo-5-nitrobenzyl substituent at the nitrogen atom and geminal difluoro groups at the 3,3-positions of the pyrrolidine ring. The compound’s structure combines electron-withdrawing groups (bromo, nitro) and fluorination, which are known to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets . Pyrrolidine derivatives with geminal difluoro substitutions, including 3,3-difluoropyrrolidine, are prevalent in medicinal chemistry due to their roles as enzyme inhibitors (e.g., thrombin and cathepsin inhibitors) .

The synthesis of 3,3-difluoropyrrolidine intermediates involves methods such as Claisen rearrangement followed by Ru(VIII)-catalyzed oxidation, as well as BH₃·Me₂S reduction for cyclization . These routes highlight the importance of cost-effective strategies for producing fluorinated heterocycles.

Properties

IUPAC Name |

1-[(2-bromo-5-nitrophenyl)methyl]-3,3-difluoropyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2N2O2/c12-10-2-1-9(16(17)18)5-8(10)6-15-4-3-11(13,14)7-15/h1-2,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGDBIOQTHESBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. The synthetic route often starts with the bromination of a benzyl compound, followed by nitration to introduce the nitro group. The difluoropyrrolidine moiety is then incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The bromine atom can be substituted with other nucleophiles.

Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-nitrobenzyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The difluoropyrrolidine moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to the following analogues based on substituent variations and biological activity:

Key Findings from Comparative Analysis

Fluorination Position: Fluorine atoms at the 3,3-positions of pyrrolidine (as in the target compound) are associated with enzyme inhibitory activity, as seen in thrombin inhibitors . In contrast, 4,4-difluoropiperidine derivatives exhibit higher potency than 3,3-difluoropiperidines in parthenolide analogues (e.g., GI₅₀ = 0.69 μM vs. 16.9 μM) due to altered nitrogen basicity .

Synthetic Accessibility: The target compound’s synthesis leverages scalable methods like Claisen rearrangement, whereas analogues such as A831959 () may require simpler aromatic substitution routes. Stereoselective fluorination, as in parthenolide analogue 12, demands radical cyclization strategies .

Biological Performance: 3,3-Difluoropyrrolidine in parthenolide analogue 12 shows mixed activity (GI₅₀ ~1.6 μM), suggesting that fluorinated pyrrolidines require precise structural tuning for potency . Nitro vs. Trifluoromethyl: The nitro group’s stronger electron-withdrawing nature may enhance target engagement compared to trifluoromethyl in ’s analogue, though direct biological data for the target compound are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.